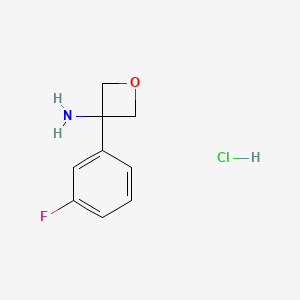

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluorophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODQIDHAUGQGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332839-77-6 | |

| Record name | 3-(3-fluorophenyl)oxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride molecular structure

An In-depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic organic compound of significant interest to the drug development community. We will explore its distinct molecular architecture, physicochemical properties, and plausible synthetic routes. The narrative emphasizes the rationale behind its use as a versatile building block, its role as a bioisosteric replacement for traditional chemical motifs, and its potential applications in constructing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction: The Strategic Value of the Oxetane Motif

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is relentless. The oxetane ring, a strained four-membered cyclic ether, has emerged as a powerful tool in this endeavor.[1][2] Its incorporation into drug candidates can lead to profound improvements in key physicochemical parameters, including aqueous solubility, metabolic stability, and lipophilicity, when used to replace more common functionalities like gem-dimethyl or carbonyl groups.[2]

This compound represents a strategic convergence of three critical pharmacophoric elements:

-

The Oxetane Ring: Imparts a unique three-dimensional vector to the molecule, enabling exploration of novel chemical space and potentially improving binding affinity.

-

The Aryl Group with Fluorine Substitution: The 3-fluorophenyl moiety provides a metabolically stable aromatic system. The fluorine atom's electronegativity can modulate the pKa of the proximal amine and serve as a potential hydrogen bond acceptor or create favorable dipole interactions within a protein binding pocket.[3]

-

The Primary Amine: As a hydrochloride salt, this group enhances aqueous solubility and provides a crucial synthetic handle for subsequent derivatization, allowing for the facile construction of compound libraries.[4][5]

This guide will deconstruct the molecular structure of this compound, providing field-proven insights into its synthesis, characterization, and strategic application.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and utility as a building block. The hydrochloride salt form is standard for amine-containing compounds to improve stability and handling.

Caption: 2D representation of this compound.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClFNO | [6][7] |

| Molecular Weight | 203.64 g/mol | [6][7] |

| CAS Number | 1332839-77-6 | [7][8] |

| Appearance | Solid | [9][10] |

| Predicted XLogP3 | 0.4 | [11] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

Synthesis and Characterization: A Plausible Pathway

While multiple proprietary methods exist, a robust and scalable synthesis can be logically devised from common starting materials using established organometallic and amination chemistries. The causality behind this proposed workflow is its reliance on high-yielding, well-understood transformations.

Synthetic Workflow Overview

The synthesis logically begins with the formation of an organometallic reagent, which then attacks a suitable oxetane precursor. Subsequent functional group manipulation yields the target amine.

Caption: Plausible synthetic workflow from commercial starting materials.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step.

Step 1: Synthesis of 3-(3-fluorophenyl)oxetan-3-ol

-

Under an inert nitrogen atmosphere, charge a flame-dried flask with magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation. Gentle heating may be required.

-

Cool the resulting Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of oxetan-3-one (1.05 eq) in anhydrous THF, maintaining the internal temperature below 10 °C. Causality: This temperature control prevents side reactions and decomposition of the strained oxetane.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis shows consumption of the starting material.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous phase with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Synthesis of 3-(3-fluorophenyl)oxetan-3-amine (Free Base)

-

Dissolve the crude alcohol from Step 1 in methanol.

-

Add ammonium acetate (5-10 eq) followed by sodium cyanoborohydride (1.5 eq). Causality: Sodium cyanoborohydride is a mild reducing agent selective for the iminium intermediate, preventing reduction of other functional groups.

-

Stir the mixture at room temperature for 16-24 hours. Monitor by LC-MS.

-

Quench the reaction with water and basify to pH >11 using 2M NaOH.

-

Extract the product into dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of diethyl ether or methyl tert-butyl ether (MTBE).

-

Add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

-

A white precipitate should form immediately. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold ether, and dry under high vacuum to yield the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Table 2: Expected Analytical Signatures

| Technique | Expected Result |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm), singlets or doublets for the oxetane CH₂ protons (approx. 4.5-5.0 ppm), and a broad singlet for the amine protons (concentration-dependent). |

| ¹³C NMR | Resonances for the aromatic carbons (some showing C-F splitting), a quaternary carbon signal for C3 of the oxetane, and a signal for the oxetane CH₂ carbons. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine on the phenyl ring. |

| MS (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 168.08.[11] |

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile synthon for library synthesis. The primary amine is a nucleophilic handle ready for elaboration.[12][13]

Caption: Key derivatization pathways for medicinal chemistry applications.

This scaffold is particularly relevant for developing drugs targeting a wide range of diseases. Amine-containing molecules are among the most common structures found in approved medicines, including antibiotics, oncology drugs, and antihistamines.[12] The unique 3D exit vector provided by the sp³-rich oxetane core allows chemists to design molecules that can access previously undruggable pockets on protein targets.

Conclusion

This compound is more than a simple chemical; it is a highly engineered building block designed to solve common problems in drug discovery. Its structure offers a favorable combination of metabolic stability, aqueous solubility, and synthetic versatility. By understanding the rationale behind its design and the methods for its synthesis and derivatization, research and development teams can effectively leverage this scaffold to accelerate the discovery of next-generation therapeutics.

References

-

PubChemLite. (n.d.). This compound (C9H10FNO). Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

- Wang, S., et al. (2024). NMRexp: A database of 3.3 million experimental NMR spectra.

-

Frontiers. (2023). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Retrieved from [Link]

-

InterContinental Warszawa. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride. Retrieved from [Link]

- Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol.

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 5. Frontiers | Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species [frontiersin.org]

- 6. Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029) [evitachem.com]

- 7. a2bchem.com [a2bchem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. 3-Phenyloxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride [cymitquimica.com]

- 11. PubChemLite - this compound (C9H10FNO) [pubchemlite.lcsb.uni.lu]

- 12. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 13. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Key Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Oxetane Moiety in Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Researchers and medicinal chemists are increasingly turning to novel structural motifs that can confer advantageous properties to lead compounds. Among these, the oxetane ring has emerged as a powerful tool.[1][2] This small, four-membered cyclic ether is not merely an academic curiosity but a validated structural unit present in approved therapeutics.[2] Its value lies in its unique combination of properties: it is a compact, polar, and three-dimensional scaffold that can significantly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational behavior.[1][2]

The strategic incorporation of an oxetane can address common challenges in drug development. For instance, it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This substitution can enhance metabolic stability by blocking sites of oxidative metabolism and improve aqueous solubility, a critical factor for oral bioavailability.[3] Furthermore, the inductive electron-withdrawing effect of the oxetane's oxygen atom can modulate the basicity (pKa) of adjacent amine groups, a tactic used to mitigate off-target effects such as hERG channel inhibition.[3][4]

This guide focuses on a particularly valuable building block: 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS Number: 1332839-77-6). This compound combines the beneficial features of the 3-substituted oxetane core with a fluorophenyl group, a common moiety in pharmaceuticals for its ability to enhance binding affinity and modulate metabolic pathways. As such, this molecule represents a key intermediate for the synthesis of a new generation of therapeutics targeting a wide range of diseases.[2]

Physicochemical Properties

A clear understanding of the fundamental properties of this building block is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1332839-77-6 | [5][6] |

| Molecular Formula | C₉H₁₁ClFNO | [5][7] |

| Molecular Weight | 203.64 g/mol | [5][7] |

| Canonical SMILES | C1C(CO1)(C2=CC(=CC=C2)F)N.Cl | [8] |

| InChI Key | PSDJGNPRMMIFOB-UHFFFAOYSA-N | [8] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water, methanol (predicted) |

Synthesis Pathway and Experimental Protocol

The synthesis of 3-aryl-oxetan-3-amines can be approached through several routes. A robust and widely applicable method involves the nucleophilic addition of an organometallic reagent to oxetan-3-one, followed by the conversion of the resulting tertiary alcohol to the desired amine. The following protocol describes a representative synthesis based on this well-established chemical logic.

Core Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages:

-

Step 1: Grignard Reaction. Formation of a tertiary alcohol, 3-(3-fluorophenyl)oxetan-3-ol, via the reaction of 3-fluorophenylmagnesium bromide with oxetan-3-one. This leverages the powerful C-C bond-forming capability of Grignard reagents with carbonyl compounds.

-

Step 2: Nucleophilic Substitution. Conversion of the hydroxyl group into an amine. This is often achieved via an intermediate sulfonate ester (e.g., mesylate or tosylate) followed by substitution with an amine source (e.g., ammonia or a protected amine equivalent), and subsequent formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of 3-(3-Fluorophenyl)oxetan-3-ol

-

Apparatus Setup: A three-necked, oven-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.1 eq.).

-

Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 3-bromofluorobenzene (1.0 eq.) in anhydrous THF is prepared and added to the dropping funnel. A small portion of the bromide solution is added to initiate the reaction (initiation may be aided by a crystal of iodine or gentle heating). Once initiated, the remaining 3-bromofluorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 3-fluorophenylmagnesium bromide.

-

Reaction with Oxetan-3-one: The flask containing the freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of oxetan-3-one (1.2 eq.) in anhydrous THF is added dropwise to the cooled Grignard solution over 30 minutes.

-

Workup and Isolation: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, 3-(3-fluorophenyl)oxetan-3-ol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Mesylation: The crude 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

-

Amination: The reaction mixture is concentrated under reduced pressure. The resulting crude mesylate is dissolved in a solution of ammonia in methanol (e.g., 7N) and transferred to a sealed pressure vessel. The mixture is heated to 60-80 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure.

-

Salt Formation and Isolation: The crude amine is dissolved in a minimal amount of ethyl acetate or diethyl ether. A solution of hydrogen chloride in dioxane (e.g., 4M, 1.1 eq.) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the final compound.

Expected Analytical Data

The following data are predicted based on the structure of this compound.

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): ~8.5-9.5 (br s, 3H, -NH₃⁺), ~7.3-7.6 (m, 3H, Ar-H), ~7.1-7.2 (m, 1H, Ar-H), ~4.7-4.9 (m, 4H, -CH₂-O-CH₂-). The broad singlet for the ammonium protons is characteristic. The methylene protons of the oxetane ring would appear as multiplets. |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ (ppm): ~162 (d, J ≈ 245 Hz, C-F), ~140-145 (Ar-C), ~131 (d, J ≈ 8 Hz, Ar-C), ~120-125 (Ar-C), ~115 (d, J ≈ 21 Hz, Ar-C), ~110 (d, J ≈ 22 Hz, Ar-C), ~75-80 (oxetane -CH₂-), ~60-65 (quaternary oxetane C-N). The large coupling constant for the carbon bearing the fluorine is a key diagnostic signal. |

| Mass Spec (ESI+) | m/z: Calculated for C₉H₁₀FNO [M+H]⁺: 168.0819. The molecular ion peak corresponding to the free base should be observed. |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be employed to determine the purity of the final compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Result: A single major peak with >95% purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for introducing the 3-aryl-oxetan-3-amine scaffold into drug candidates. Its utility stems from the predictable and beneficial impact of this moiety on key drug-like properties.

Workflow: Integration into a Drug Discovery Cascade

Sources

- 1. rsc.org [rsc.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1332839-77-6|this compound|BLD Pharm [bldpharm.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029) [evitachem.com]

- 8. PubChemLite - this compound (C9H10FNO) [pubchemlite.lcsb.uni.lu]

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Authored by a Senior Application Scientist

Preamble: Navigating the Knowns and Unknowns

In the landscape of modern medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. This compound emerges from a chemical class characterized by the 3-phenyloxetan-3-amine core, a moiety that has garnered considerable interest for its potential to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] While the specific mechanism of action for this compound is not yet extensively documented in peer-reviewed literature, this guide will provide a comprehensive analysis based on the established roles of its core structural components. We will delve into the putative mechanisms, grounded in the known biological activities of structurally analogous compounds, and provide a framework of experimental protocols to elucidate its precise pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this intriguing molecule.

Part 1: The Strategic Importance of the 3-Aryloxetane-3-amine Scaffold

The incorporation of an oxetane ring, a strained four-membered cyclic ether, into molecular design is a deliberate strategy to imbue drug candidates with advantageous properties.[2] The 3-phenyloxetan-3-amine scaffold, in particular, offers a unique three-dimensional structure that can lead to improved metabolic stability, enhanced solubility, and a reduction in off-target effects when compared to more conventional chemical groups.[1] The presence of a fluorine atom on the phenyl ring in this compound can further influence the molecule's electronic properties and biological activity, a common tactic in medicinal chemistry to modulate binding affinity and metabolic fate.[3]

Physicochemical and Pharmacokinetic Advantages

The 3-phenyloxetan-3-amine scaffold serves as a bioisostere for other functional groups, often with superior performance in key drug-like properties. The following table summarizes a comparison of the parent compound, 3-phenyloxetan-3-amine, with a common bioisostere, amphetamine, to highlight the favorable characteristics imparted by the oxetane moiety.

| Property | 3-Phenyloxetan-3-amine | Amphetamine | Source |

| Molecular Weight ( g/mol ) | 149.19 | 135.21 | [1][4] |

| XLogP3 | 0.3 | 1.8 | [1][4] |

| Topological Polar Surface Area (Ų) | 35.3 | 26.0 | [1][4] |

| Hydrogen Bond Donor Count | 1 | 1 | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | 1 | [1][4] |

This table illustrates the lower lipophilicity (XLogP3) and increased polarity of the oxetane-containing compound, which can contribute to improved solubility and a more favorable ADME profile.

Furthermore, studies on oxetane-containing compounds have demonstrated enhanced metabolic stability in human liver microsomes (HLM) compared to their non-oxetane analogues, a critical factor in prolonging a drug's half-life and bioavailability.[1]

Part 2: Putative Mechanisms of Action: A Scaffold-Based Inquiry

Given the limited direct data on this compound, we will explore potential mechanisms of action by examining the known biological targets of compounds featuring the 3-aryloxetan-3-amine scaffold.

Potential as a GLP-1 Receptor Agonist

Recent developments have highlighted the utility of 3-phenyloxetane derivatives as potent and selective agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[2] GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity.[2] Its activation initiates a cascade of downstream signaling events that promote glucose-dependent insulin secretion.

GLP-1R Signaling Pathway

Caption: Putative GLP-1R agonist signaling cascade.

Potential as an NMDA Receptor Modulator

The oxetane core is also found in molecules designed to target the N-methyl-D-aspartate (NMDA) receptor complex. Specifically, oxetane-containing amino acid derivatives have been synthesized as inhibitors for the glycine binding site of the NMDA receptor.[5] Modulation of NMDA receptor activity has therapeutic implications in a range of neurological and psychiatric disorders.

NMDA Receptor Modulation Workflow

Caption: Experimental workflow to assess NMDA receptor modulation.

Part 3: A Framework for Experimental Validation

To move from putative to proven mechanism, a systematic experimental approach is required. The following protocols are designed to form a self-validating system for characterizing the pharmacological activity of this compound.

Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for a specific receptor target (e.g., GLP-1R or NMDA receptor).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [¹²⁵I]GLP-1 or [³H]glycine).

-

Test compound: this compound.

-

Non-specific binding control (unlabeled ligand at high concentration).

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol: Cell-Based Functional Assay (cAMP Assay for GLP-1R)

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the GLP-1 receptor.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human GLP-1R.

-

Test compound: this compound.

-

Known GLP-1R agonist (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the GLP-1R expressing cells in a multi-well plate and culture overnight.

-

Prepare serial dilutions of the test compound and the positive control.

-

Aspirate the culture medium and add the compound dilutions to the cells.

-

Incubate for a specified period to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit, following the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the test compound in the presence of liver enzymes.

Materials:

-

Human liver microsomes (HLM).

-

Test compound: this compound.

-

NADPH regenerating system (cofactor for metabolic enzymes).

-

Positive control compound with known metabolic fate.

-

Acetonitrile (for quenching the reaction).

-

LC-MS/MS system for analysis.

Procedure:

-

Pre-warm the HLM and test compound to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Plot the natural log of the percentage of remaining compound against time to determine the half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

This compound is a compound of significant interest due to its foundation on the 3-phenyloxetan-3-amine scaffold, which is known to confer desirable pharmacokinetic properties.[1] While its precise mechanism of action remains to be definitively established, plausible therapeutic targets include the GLP-1 receptor and the NMDA receptor complex.[2][5] The experimental framework provided in this guide offers a clear path for researchers to systematically investigate these possibilities and uncover the full therapeutic potential of this and related molecules. The elucidation of its pharmacology will be a critical step in determining its future role in drug development.

References

- The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Compar

- An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential. Benchchem.

- Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029). EvitaChem.

- 3-Phenyloxetan-3-amine. MySkinRecipes.

- 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981. PubChem.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

A Technical Guide to the Physical Properties of Fluorinated Oxetane Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorinated oxetane amines into molecular scaffolds represents a significant advancement in medicinal chemistry. This guide provides an in-depth analysis of the core physical properties of these unique building blocks, offering a foundational understanding for their application in drug design. By examining the interplay between the oxetane ring and fluorine substituents, we explore the causal relationships that govern basicity (pKa), lipophilicity (logP), solubility, thermal properties, and spectral characteristics. This document is structured to provide not just data, but actionable insights, enabling researchers to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. We delve into the profound electronic effects of both the oxetane's oxygen atom and the high electronegativity of fluorine, which synergistically modulate these key drug-like properties.[1][2][3]

The Oxetane and Fluorine Effect: A Synergistic Impact on Physicochemical Properties

The rise of oxetanes in drug discovery is attributed to their ability to act as polar, low-molecular-weight, three-dimensional motifs that can beneficially influence a compound's properties.[1][4][5] They are often used as isosteres for less stable or more lipophilic groups like carbonyls and gem-dimethyl moieties.[2][6] When combined with fluorine, the most electronegative element, the effects on molecular properties are amplified and fine-tuned.

The core principle lies in the powerful inductive electron-withdrawing effects of both the oxetane's oxygen atom and the fluorine substituents.[1] This alters the electron distribution throughout the molecule, which in turn governs the fundamental physical properties critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Key influences of the oxetane and fluorine moieties on drug-like properties.

Basicity (pKa): Attenuation by Inductive Effects

The basicity of the amine functional group is a critical parameter, influencing a drug's ionization state at physiological pH, which affects solubility, receptor binding, and cell permeability. Both the oxetane ring and fluorine substituents act to reduce the basicity of the amine.

Causality:

-

Oxetane Ring: The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. This effect propagates through the sigma bonds, decreasing the electron density on the nitrogen atom of the amine. This reduced electron density makes the lone pair less available to accept a proton, thus lowering the amine's basicity (lower pKa of the conjugate acid).[1] Studies have shown that placing an oxetane ring alpha to an amine can reduce its pKa by as much as 2.7 units compared to an acyclic analogue.[1]

-

Fluorine: As the most electronegative element, fluorine's inductive effect is even more pronounced. Replacing hydrogen atoms with fluorine, particularly on the carbon alpha to the amine or on the oxetane ring, significantly withdraws electron density, further reducing the amine's basicity.[3]

This dual attenuation of basicity is a powerful tool. High basicity can lead to undesirable properties such as hERG channel liability and poor membrane permeability. By incorporating a fluorinated oxetane, medicinal chemists can fine-tune the pKa to an optimal range, balancing potency with a favorable ADME profile.[1][5]

Table 1: Comparison of Amine pKa Values

| Compound/Moiety | Representative Structure | Typical pKa (Conjugate Acid) | Key Influence |

|---|---|---|---|

| Cyclohexylamine | C₆H₁₁NH₂ | ~10.6 | Baseline (Carbocycle) |

| 3-Aminooxetane | C₃H₆O(NH₂) | ~8.0 - 8.5 | Oxetane inductive effect |

| 3-Amino-3-(trifluoromethyl)oxetane | C₃H₅O(CF₃)(NH₂) | ~5.5 - 6.5 | Strong F and Oxetane inductive effects |

Note: pKa values are approximate and can vary based on substitution and measurement conditions.

Lipophilicity (logP) and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of solubility, membrane permeability, and metabolic clearance.[2]

Causality:

-

Oxetane Ring: The oxetane ring is a polar motif due to the ether oxygen.[6] It acts as a hydrogen bond acceptor, which generally increases hydrophilicity.[4] Consequently, replacing a non-polar group like a gem-dimethyl or cyclobutyl group with an oxetane typically lowers the logP, improving aqueous solubility.[5][6]

-

Fluorine: The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom is small and can sometimes increase lipophilicity, polyfluorination, especially in the form of a trifluoromethyl (CF₃) group, often increases lipophilicity.[7] However, the introduction of fluorine can also reduce a compound's ability to be solvated by water, which can counteract the polarity effects. Fluorination of oxetanes can lead to a net reduction in lipophilicity, further enhancing solubility.[3]

The combination of the polar oxetane ring and fluorine substituents provides a strategy to increase the three-dimensionality and polarity of a molecule without a significant penalty in molecular weight, often leading to compounds with the desirable combination of good solubility and sufficient permeability.[2]

Table 2: Representative logP Values

| Compound/Moiety | Representative Structure | Typical clogP | Key Influence |

|---|---|---|---|

| tert-Butylamine | (CH₃)₃CNH₂ | ~0.4 | Lipophilic alkyl group |

| 3-Methyl-3-aminooxetane | C₃H₅O(CH₃)(NH₂) | ~ -0.2 | Polar oxetane reduces logP |

| 3-Amino-3-(trifluoromethyl)oxetane | C₃H₅O(CF₃)(NH₂) | ~ 0.1 | CF₃ group increases logP relative to methyl |

Note: clogP (calculated logP) values are estimates and can differ from experimentally determined values.

Thermal Properties: Melting and Boiling Points

Data on the specific melting and boiling points of a wide range of fluorinated oxetane amines are not extensively cataloged. However, trends can be predicted based on fundamental principles of intermolecular forces.

-

Boiling Point: The boiling point is influenced by molecular weight, polarity (dipole-dipole interactions), and hydrogen bonding.

-

The amine group allows for hydrogen bonding, which significantly raises the boiling point compared to non-aminated analogs.

-

Fluorination increases molecular weight, which tends to increase boiling points due to stronger van der Waals forces. For example, the boiling point of 3-(Trifluoromethyl)aniline is 187-188 °C, significantly higher than that of aniline (184 °C) despite similar structures, showcasing the effect of the CF₃ group.[8]

-

-

Melting Point: The melting point is determined by the efficiency of crystal lattice packing in addition to intermolecular forces. Symmetrically substituted molecules often have higher melting points. The hydrochloride salt of 3-(Trifluoromethyl)oxetan-3-amine is a solid, indicating a relatively high melting point due to its ionic character.[7]

Spectroscopic Characterization

The unique structural features of fluorinated oxetane amines give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of these molecules.[9]

-

¹H NMR: Protons on the oxetane ring typically appear as multiplets in the range of 4.0-5.0 ppm, shifted downfield due to the deshielding effect of the ring oxygen.[4]

-

¹³C NMR: The carbons of the oxetane ring also show characteristic shifts, with the carbons bonded to oxygen appearing significantly downfield.

-

¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range.[10][11] For trifluoromethyl groups attached to a quaternary carbon (like in 3-amino-3-(trifluoromethyl)oxetane), the chemical shift is typically observed in the range of -70 to -85 ppm relative to CFCl₃.[11][12] This provides a clear diagnostic signal for the presence and environment of the fluorine atoms.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

C-O-C Stretch: The oxetane ring exhibits a characteristic asymmetric C-O-C stretching vibration, typically found around 980-1000 cm⁻¹.

-

N-H Stretch: The primary amine will show N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-F Stretch: Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on molecular weight and fragmentation patterns. Fluorinated compounds often exhibit characteristic fragmentation, including the loss of HF or CF₃ radicals. The molecular ion peak may be weak or absent in electron ionization (EI) due to the instability of the fluorinated cation, necessitating the use of softer ionization techniques.[9]

Experimental Protocols

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for determining the acid dissociation constant (pKa) of a fluorinated oxetane amine.

Objective: To measure the pKa of the conjugate acid of the amine by titrating a solution of the amine with a standardized acid and monitoring the pH.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Volumetric flasks and pipettes

-

Fluorinated oxetane amine sample (~0.01 M solution)

-

Standardized hydrochloric acid (HCl) solution (~0.1 M)

-

Deionized, CO₂-free water

-

Potassium chloride (KCl) for maintaining ionic strength

Procedure:

-

Solution Preparation: Accurately prepare a ~0.01 M solution of the fluorinated oxetane amine in a volumetric flask using CO₂-free deionized water. Add KCl to a final concentration of ~0.15 M to maintain constant ionic strength.

-

Titration Setup: Pipette a known volume (e.g., 25.0 mL) of the amine solution into a beaker. Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH. Continue this process well past the equivalence point (the point of fastest pH change).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2). Read this pH value directly from the titration curve.

-

Protocol: logP Determination by Shake-Flask Method

This is the traditional and most direct method for measuring the octanol-water partition coefficient.

Objective: To determine the logP value by measuring the concentration of the fluorinated oxetane amine in both n-octanol and water phases after they have reached equilibrium.

Caption: Workflow for the Shake-Flask logP determination method.

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is critical for accurate results.

-

Sample Preparation: Prepare a stock solution of the fluorinated oxetane amine in the pre-saturated n-octanol at a known concentration.

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the stock solution with a known volume of pre-saturated water. The volume ratio should be adjusted based on the expected logP.

-

Equilibration: Agitate the mixture thoroughly for an extended period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Separate the two phases cleanly, typically by centrifugation to break any emulsions.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion and Future Perspectives

Fluorinated oxetane amines are not merely novel chemical curiosities; they are sophisticated building blocks engineered to solve specific challenges in drug discovery. Their physical properties are a direct and predictable consequence of the synergistic inductive effects of the oxetane ring and fluorine substituents. This guide has detailed how these motifs collaboratively reduce amine basicity and modulate lipophilicity, leading to compounds with enhanced solubility and potentially superior ADME profiles. The provided spectroscopic data and experimental protocols offer a practical framework for the synthesis and characterization of new chemical entities. As drug design increasingly moves towards occupying novel, three-dimensional chemical space, a deep understanding of the physical properties of scaffolds like fluorinated oxetane amines will be paramount for the successful development of the next generation of therapeutics.

References

-

ResearchGate. Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. ResearchGate. Published October 2025. [Link]

-

Al-awar, R., et al. Oxetanes in Drug Discovery Campaigns. PMC. Published September 2023. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. MDPI. Published November 2020. [Link]

-

Bull, J. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Published September 15, 2016. [Link]

-

Dubois, M. A. J., et al. Oxetanes in Drug Discovery Campaigns. ACS Publications. Published September 7, 2023. [Link]

-

Freitag, M., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Published March 2019. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Accessed January 7, 2026. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. UCSB. Accessed January 7, 2026. [Link]

-

NIH. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. Published May 25, 2020. [Link]

-

Wikipedia. 3-(Trifluoromethyl)aniline. Wikipedia. Last edited November 10, 2025. [Link]

-

AntolíNez, S., et al. Oxetane–hydrogen fluoride complex: a rotational study. R Discovery. Published June 27, 2001. [Link]

-

ResearchGate. The melting point and boiling point of the fluorinated acetic acids. ResearchGate. Accessed January 7, 2026. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorooxetanes for Medicinal Chemistry - Enamine [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes - Enamine [enamine.net]

- 7. 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride (1268883-21-1) for sale [vulcanchem.com]

- 8. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a novel small molecule of interest in drug discovery. The strategic incorporation of an oxetane ring and a fluorophenyl moiety presents unique physicochemical properties that are critical to understand for formulation development and predicting in vivo behavior. This document outlines detailed, self-validating protocols for solubility assessment across a physiologically relevant pH range and a robust stability testing program, including forced degradation and long-term stability studies. Methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and are designed to ensure scientific integrity and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive physicochemical profile of this promising compound.

Introduction: The Strategic Role of the Oxetane Moiety

This compound belongs to a class of compounds leveraging the unique properties of the oxetane ring. The oxetane motif, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry as a versatile tool to optimize the drug-like properties of molecules.[1][2][3] Unlike its carbocyclic analog, cyclobutane, the oxetane ring is polar and can act as a hydrogen bond acceptor. Its incorporation often leads to significant improvements in aqueous solubility, a critical parameter for oral bioavailability.[2][4]

Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity (pKa) of adjacent amines, which is crucial for controlling properties like cell permeability and avoiding off-target effects such as hERG channel inhibition.[2][3] The oxetane ring can also enhance metabolic stability by blocking metabolically susceptible sites, potentially redirecting metabolism away from cytochrome P450 (CYP450) pathways and reducing the risk of drug-drug interactions.[5][6][7] The presence of the fluorophenyl group further influences the electronic properties and lipophilicity of the molecule. This guide provides the experimental framework to quantify these key attributes for this compound.

Aqueous Solubility Assessment

A thorough understanding of a compound's solubility is fundamental to its development. As a hydrochloride salt, 3-(3-Fluorophenyl)oxetan-3-amine is expected to exhibit pH-dependent solubility.[8] The following protocol details a thermodynamic solubility study across a range of pH values.

Experimental Rationale

The choice of a shake-flask method (or a miniaturized version) is based on its status as the "gold standard" for determining thermodynamic solubility, providing an accurate measure of a saturated solution in equilibrium. The pH range selected (pH 1.2 to 7.4) mimics the physiological environments of the gastrointestinal tract and systemic circulation.

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Protocol: Shake-Flask Solubility

-

Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid, without pepsin), 4.5 (acetate buffer), 6.8, and 7.4 (phosphate buffers) according to standard pharmacopeial procedures.

-

Sample Preparation: Add an excess of this compound (e.g., 5-10 mg) to multiple vials for each buffer condition and temperature to be tested. The excess solid should be visually apparent.

-

Equilibration: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vials. Place the vials in a shaker incubator at controlled temperatures (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear filtrate with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

-

pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| pH of Buffer | Temperature (°C) | Measured Final pH | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | 25 | |||

| 1.2 | 37 | |||

| 4.5 | 25 | |||

| 4.5 | 37 | |||

| 6.8 | 25 | |||

| 6.8 | 37 | |||

| 7.4 | 25 | |||

| 7.4 | 37 |

Chemical Stability Profiling

Stability testing is a critical component of drug development, providing evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[11][12] The program described here includes forced degradation (stress testing) and long-term stability studies.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[13][14] The conditions are designed to be more severe than accelerated stability testing.[15]

The selected stress conditions—acidic, basic, oxidative, thermal, and photolytic—are based on ICH guidelines (Q1A/Q1B) and are designed to probe the intrinsic stability of the molecule.[15][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[15]

Caption: Workflow for Forced Degradation Studies.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.[15] Sample at appropriate time points. If no degradation is observed, a higher acid concentration (e.g., 1 M HCl) or temperature may be required.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at 60°C.[15] Sample at time points and neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[17] Protect from light.

-

Thermal Degradation: Expose the solid compound and a solution (e.g., in water) to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

| Stress Condition | Duration/Temp | % Assay Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |

| 0.1 M HCl | 24h / 60°C | ||||

| 0.1 M NaOH | 8h / 60°C | ||||

| 3% H₂O₂ | 24h / RT | ||||

| Thermal (Solid) | 7 days / 80°C | ||||

| Photolytic (Solution) | ICH Q1B |

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period for the API under defined storage conditions.[11][16]

The conditions are selected based on ICH guidelines for the intended climatic zone.[11][12] Long-term conditions represent the recommended storage, while accelerated conditions are used to increase the rate of chemical degradation and physical change, allowing for the evaluation of the effect of short-term excursions outside the label storage conditions.[11][12]

-

Batch Selection: Use at least one representative batch of this compound.

-

Container Closure System: Package the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[16]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and water content (if applicable).

| Time Point | Storage Condition | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 | - | ||||

| 3 Months | 25°C/60%RH | ||||

| 3 Months | 40°C/75%RH | ||||

| 6 Months | 25°C/60%RH | ||||

| 6 Months | 40°C/75%RH | ||||

| ... | ... |

Analytical Method Validation

The trustworthiness of the solubility and stability data relies entirely on the use of a validated, stability-indicating analytical method.[17] The primary analytical technique will likely be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Method Development and Validation Parameters

A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation. The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. Forced degradation samples are key to demonstrating specificity.

-

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) > 0.999.[10][18]

-

Accuracy: Determined by recovery studies of spiked samples, with typical acceptance criteria of 98-102%.[10][18]

-

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.[10][18]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for the accurate measurement of low-level impurities.

-

Robustness: Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature) are made to assess the method's reliability.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data essential for informed decision-making in the drug development process. The inherent properties conferred by the oxetane ring suggest a favorable profile, but only through systematic experimental evaluation, as outlined herein, can its full potential be understood and leveraged for future therapeutic applications. The self-validating nature of the described workflows ensures the integrity of the data, providing a solid foundation for formulation design, regulatory submissions, and further preclinical and clinical development.

References

-

Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

-

Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Available at: [Link]

-

Vo, D. D., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

-

Jat, J. L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

-

World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

-

PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

-

Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Available at: [Link]

-

Semantic Scholar. (2020). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]

-

National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Available at: [Link]

-

Atlantis Press. (2017). Study on Synthesis Of Oxetan-3-ol. Available at: [Link]

-

InterContinental Warszawa. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride. Available at: [Link]

-

Journal of Pharma Insights and Research. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Available at: [Link]

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available at: [Link]

-

ChemBK. (n.d.). 3-(3-chloro-4-fluorophenyl)oxetan-3-amine hydrochloride. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Available at: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jchr.org [jchr.org]

- 11. fdaghana.gov.gh [fdaghana.gov.gh]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. ajpsonline.com [ajpsonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. qlaboratories.com [qlaboratories.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. jopir.in [jopir.in]

Foreword: The Rise of a Strained Ring in Modern Drug Design

An In-Depth Technical Guide to Oxetanes in Medicinal Chemistry

For decades, medicinal chemists have sought molecular scaffolds that offer a delicate balance of properties: structural rigidity, metabolic stability, favorable polarity, and synthetic accessibility. The journey is one of continuous innovation, moving beyond flat, aromatic systems toward more three-dimensional structures that can better navigate the complex topography of biological targets. In this landscape, the oxetane ring—a seemingly simple four-membered cyclic ether—has emerged as a powerful and versatile tool.

Initially viewed with skepticism due to its inherent ring strain, the oxetane has proven its worth time and again. Pioneering studies by researchers like Erick Carreira demonstrated that this strained ring was not a liability but an asset, capable of conferring remarkable improvements in the physicochemical and pharmacokinetic profiles of drug candidates.[1] From its appearance in the complex natural product paclitaxel to its strategic inclusion in numerous clinical candidates, the oxetane has carved out an indispensable role in the modern medicinal chemist's toolbox.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It is designed as a deep dive into the core principles governing the use of oxetanes. We will explore the fundamental properties of this motif, its strategic application as a bioisostere, its profound impact on a molecule's journey through the body, and the synthetic strategies required to harness its potential. Through detailed protocols, data-driven comparisons, and illustrative case studies, this document aims to provide both the foundational knowledge and the practical insights necessary to effectively leverage the "oxetane advantage" in drug discovery campaigns.

Chapter 1: The Oxetane Motif: A Unique Constellation of Properties

The utility of the oxetane ring in medicinal chemistry stems directly from its unique structural and electronic characteristics. Its compact, three-dimensional, and polar nature provides a powerful lever for modulating molecular properties.

Structural and Conformational Features

The oxetane is a four-membered heterocycle containing one oxygen atom. Its structure is defined by significant ring strain (approx. 106 kJ·mol⁻¹), which is comparable to that of an epoxide and substantially higher than that of its five-membered cousin, tetrahydrofuran (THF).[3][4] This strain is not a marker of instability in well-designed molecules but rather a source of its distinct conformational behavior.

Unlike the planar cyclobutane, the oxetane ring adopts a slightly puckered conformation to relieve eclipsing interactions.[4] This inherent non-planarity is a key attribute, as the push towards more sp³-rich, three-dimensional molecules is a major trend in modern drug design, often leading to improved selectivity and better physicochemical properties.[2]

Key Physicochemical Properties

The incorporation of an oxetane can profoundly and predictably alter a molecule's key physicochemical parameters, which are critical for its drug-like character.

-

Aqueous Solubility: The polar nature of the ether linkage within a compact, rigid scaffold makes the oxetane an excellent tool for increasing aqueous solubility. Replacing a non-polar gem-dimethyl group with an oxetane can increase solubility from four-fold to over 4000-fold, depending on the molecular context.[5][6] This is a crucial advantage for improving the bioavailability of orally administered drugs.

-

Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl or cyclobutyl counterparts. This reduction in LogD can be highly beneficial for minimizing off-target toxicities, reducing metabolic clearance, and improving the overall drug-like properties of a compound.[1][6]

-

Basicity (pKa) Modulation: The oxetane oxygen atom exerts a strong electron-withdrawing inductive effect. When placed in proximity to a basic nitrogen atom, this effect can significantly lower its pKa. This is one of the most powerful and widely used applications of oxetanes. Strategically reducing amine basicity can mitigate liabilities such as hERG channel inhibition, improve cell permeability, and fine-tune target engagement.[1][2][6]

-

Hydrogen Bonding: The lone pairs of the oxetane's oxygen atom are readily accessible, allowing it to act as an effective hydrogen-bond acceptor in interactions with biological targets.[2][3] This capability is comparable to that of a carbonyl group, underpinning its use as a carbonyl bioisostere.

Chapter 2: The Oxetane as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group within a bioactive molecule with another group to enhance desired properties without losing biological activity—is a cornerstone of medicinal chemistry. The oxetane has proven to be an exceptionally versatile bioisostere for several common functionalities.

-

gem-Dimethyl Group Replacement: This is a classic application. The oxetane ring occupies a similar steric volume to a gem-dimethyl group but has vastly different electronic properties.[3] The key advantage of this switch is the ability to block a site of metabolic oxidation—a common fate for gem-dimethyl groups—while simultaneously increasing polarity and aqueous solubility, all without the lipophilicity penalty associated with adding more carbon atoms.[1][7]

-

Carbonyl Group Replacement: With a similar dipole moment and hydrogen-bonding capacity, the oxetane can effectively mimic a carbonyl group.[2][3] This substitution is particularly valuable when the parent molecule suffers from metabolic instability due to the reduction of the carbonyl group by keto-reductase enzymes. The oxetane provides a stable, non-reducible alternative that can preserve or even enhance binding affinity.[2]

-

Other Isosteric Roles: The versatility of the oxetane extends further.

-

Morpholine Surrogates: Spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane have emerged as effective replacements for morpholine, often providing superior solubility and metabolic stability while modulating the basicity of the nitrogen atom.[2][3]

-

Carboxylic Acid Mimetics: The oxetan-3-ol motif has been investigated as a non-classical bioisostere for the carboxylic acid group, offering a neutral alternative with different pKa and pharmacokinetic properties.[8]

-

Amide Isosteres: Aryl amino-oxetanes are being explored as 3D-rich replacements for planar benzamides, demonstrating improved solubility and comparable metabolic stability.[9]

-

Chapter 3: Impact on ADME Properties and Pharmacokinetics

A molecule's success as a drug is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of an oxetane is a proven strategy for optimizing these properties.

Enhancing Metabolic Stability

One of the most significant advantages of oxetanes is their ability to enhance metabolic stability.[7] They achieve this through two primary mechanisms:

-

Blocking Labile Sites: As a replacement for metabolically vulnerable groups like gem-dimethyl or benzylic protons, the stable oxetane ring acts as a metabolic shield, preventing degradation by cytochrome P450 (CYP) enzymes.[7]

-

Redirecting Metabolism: The increased polarity imparted by the oxetane can shift a compound's metabolic pathway away from CYP-mediated oxidation towards other routes, such as glucuronidation, potentially reducing the risk of drug-drug interactions.[10]

The substitution pattern on the oxetane ring is crucial for its stability; 3,3-disubstituted oxetanes are generally the most robust and resistant to ring-opening.[1][11]

| Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM) | |

| Compound Pair | Intrinsic Clearance (CLint, µL/min/mg) |

| Compound A (with gem-Dimethyl) | 150 |

| Compound A' (with Oxetane) | < 10 |

| Compound B (with Carbonyl) | 95 |

| Compound B' (with Oxetane) | 12 |

| Compound C (with Morpholine) | 210 |

| Compound C' (with Spiro-Oxetane) | 25 |

| Data is illustrative, based on trends reported in medicinal chemistry literature.[5][7] |

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized workflow to assess the metabolic stability of a compound.

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a 0.5 M phosphate buffer solution (pH 7.4).

-

Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase in buffer).

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

-

Data Calculation:

-

Plot the natural log of the percentage of the compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the half-life (t½ = 0.693/k).

-

Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein]) * (volume of incubation).

-

Chapter 4: Synthetic Strategies for Oxetane Incorporation

The growing demand for oxetane-containing molecules has spurred significant innovation in their synthesis. Methodologies range from the de novo construction of the four-membered ring to the late-stage functionalization of existing scaffolds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Strategic Role of Fluorine in the Bioactivity of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Mechanistic and Methodological Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary